molecular formula C14H15ClN2O2 B2870648 1-[(4-Chlorophenyl)methyl]-4-prop-2-enoylpiperazin-2-one CAS No. 2179444-45-0

1-[(4-Chlorophenyl)methyl]-4-prop-2-enoylpiperazin-2-one

Cat. No. B2870648
CAS RN: 2179444-45-0
M. Wt: 278.74
InChI Key: KMKPMTDPEZYBLC-UHFFFAOYSA-N
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Description

The compound “1-[(4-Chlorophenyl)methyl]-4-prop-2-enoylpiperazin-2-one” is used for the prevention and treatment of oilseed rape sclerotinia. It not only has good preventive effects but also has significant effects such as anti-lodging and increased yield .


Synthesis Analysis

The synthesis of this compound involves several steps. The process includes the design and synthesis of a series of novel ®(-)-1-[(4-Chlorophenyl)methyl]-4-prop-2-enoylpiperazin-2-one derivatives . The target compounds were designed and synthesized . Part C of levocetirizine was replaced with sulfonamides, Part A was unchanged, and Part B was kept either two or three carbons long .


Molecular Structure Analysis

The molecular structure of “1-[(4-Chlorophenyl)methyl]-4-prop-2-enoylpiperazin-2-one” can be analyzed using various techniques such as X-ray crystallography . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The compound exhibits significant effects on both allergic asthma and allergic itching . Most of these derivatives exhibited significant effects on both allergic asthma and allergic itching .


Physical And Chemical Properties Analysis

The compound has a melting point of 220-224°C . It is soluble in chloroform, methanol, and dichloromethane . The compound is stored in a dark place, under an inert atmosphere, at room temperature .

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-4-prop-2-enoylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2/c1-2-13(18)17-8-7-16(14(19)10-17)9-11-3-5-12(15)6-4-11/h2-6H,1,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMKPMTDPEZYBLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCN(C(=O)C1)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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